L-Cysteinesulfinic acid

概要

説明

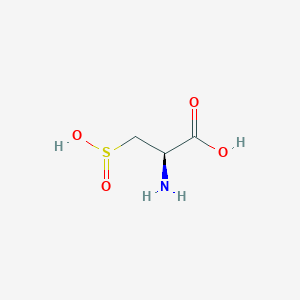

L-Cysteinesulfinic Acid is an organic compound with the nominal formula HO₂SCH₂CH(NH₂)CO₂H. It is a rare example of an amino acid bearing a sulfinic acid functional group. This compound is a white solid that is soluble in water and exists as the zwitterion at neutral pH. It is chiral, and only the L-enantiomer occurs in nature. This compound is an intermediate in cysteine metabolism and is not a coded amino acid but is produced post-translationally .

準備方法

合成経路と反応条件: L-システインスルフィン酸は、L-システインの酸化によって合成できます。酵素システインジオキシゲナーゼは、L-システインの L-システインスルフィン酸への変換を触媒します。 この反応には、システインの硫黄原子への分子状酸素の組み込みが含まれ、スルフィン酸基が形成されます .

工業生産方法: L-システインスルフィン酸の工業生産は、通常、過酸化水素や過酸などの酸化剤を用いた L-システインの化学酸化によって行われます。 反応は、スルホン酸への過剰酸化なしに、スルフィン酸基を選択的に形成するように、制御された条件下で行われます .

化学反応の分析

Oxidation Reactions

CSA undergoes further oxidation to form L-cysteic acid (-SO₃H group). This reaction occurs via reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) or enzymatic pathways involving cysteine dioxygenase (CDO) .

Electrochemical oxidation studies in perchloric acid reveal CSA forms cysteic acid through a two-step mechanism involving sulfinic acid radical intermediates .

Reduction Reactions

CSA can be reduced back to L-cysteine under specific conditions, though this process is less common than oxidation:

| Reaction | Conditions | Products | Key Findings |

|---|---|---|---|

| CSA → L-Cysteine | NaBH₄, pH 9–10 | L-Cysteine | Reduction efficiency depends on borohydride concentration and reaction time . |

Decarboxylation Reactions

Decarboxylation is a central metabolic pathway for CSA, catalyzed by cysteine sulfinic acid decarboxylase (CSAD) . This enzyme converts CSA to hypotaurine , a precursor of taurine .

Kinetic Parameters of CSAD-Catalyzed Decarboxylation

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| kcat | 5.6 ± 0.2 s⁻¹ | pH 7.2, 20 mM phosphate buffer | |

| KM | 0.2 ± 0.02 mM | 0.06 mM PLP cofactor | |

| Activation Energy | 45 kJ/mol | Temperature range: 20–37°C |

Circular dichroism (CD) studies show CSA decarboxylation causes a measurable ellipticity change at 220 nm, enabling real-time reaction monitoring .

Enzymatic Pathways in Metabolism

CSA sits at a metabolic branch point, participating in two major pathways:

Energy Production

- CSA → β-Sulfinylpyruvate : Via DPN-dependent dehydrogenation .

- β-Sulfinylpyruvate → Pyruvate + SO₂ : Spontaneous decomposition under physiological conditions .

Reactivity in Analytical Assays

CSA serves as a biomarker for oxidative stress due to its ROS-dependent formation from cysteine . Key applications include:

- Fluorescence-based assays to quantify cellular ROS levels.

- Electrochemical detection in biological fluids using modified electrodes .

Stability and Degradation

CSA degrades under UV light (λ = 254 nm) via:

科学的研究の応用

Neurobiological Applications

L-Cysteinesulfinic acid is recognized for its role as a neurotransmitter and its involvement in modulating neuronal functions. Research indicates that it acts as an endogenous agonist of metabotropic glutamate receptors, influencing neurotransmission and neuronal signaling pathways.

- Mechanism of Action : this compound interacts with specific receptors in the brain, leading to increased phospholipase D activity. This mechanism is distinct from other excitatory amino acids, suggesting unique roles in neurochemical signaling .

- Case Study : In studies involving rat models, administration of this compound resulted in significant modulation of cardiovascular functions through interactions with periaqueductal gray neurons. This suggests potential therapeutic implications for conditions like hypertension .

Cardiovascular Health

This compound has been investigated for its effects on cardiovascular health, particularly its role in blood pressure regulation.

- Research Findings : A study demonstrated that intra-periaqueductal administration of this compound led to increased blood pressure, indicating its potential involvement in cardiovascular modulation . The excitatory nature of this compound highlights its relevance in cardiovascular pharmacology.

- Clinical Implications : The modulation of cardiovascular function by this compound may offer new avenues for treating hypertension and related disorders.

Biochemical Applications

The compound is also significant in biochemical research, particularly regarding taurine biosynthesis.

- Taurine Production : this compound serves as a precursor in the biosynthesis of taurine through the action of cysteine sulfinic acid decarboxylase. This enzymatic pathway is crucial for maintaining cellular functions and homeostasis .

- Assay Development : Recent advances have led to the development of novel assay methods for measuring this compound levels, enhancing our understanding of its biochemical roles and potential applications in metabolic studies .

Therapeutic Potential

The therapeutic applications of this compound extend to various health conditions due to its antioxidant properties and ability to modulate cellular processes.

- Antioxidant Effects : Research indicates that this compound can enhance antioxidant status, which may be beneficial in managing oxidative stress-related diseases .

- Nutritional Therapy : It has been used in nutritional therapies aimed at restoring glutathione levels in patients with severe malnutrition or chronic illnesses .

Industrial Applications

Beyond medical research, this compound finds applications in industries such as food and cosmetics.

- Food Industry : It is utilized as a flavoring agent and a chelating agent, contributing to food preservation and enhancement .

- Cosmetic Formulations : The compound is incorporated into skin and hair care products due to its beneficial properties for enhancing hair strength and reducing loss .

Data Summary

| Application Area | Specific Use | Key Findings/Implications |

|---|---|---|

| Neurobiology | Modulation of neurotransmission | Acts on unique receptors; influences neuronal signaling |

| Cardiovascular Health | Blood pressure regulation | Increases mean blood pressure; potential therapeutic use |

| Biochemistry | Taurine biosynthesis | Precursor role; important for cellular homeostasis |

| Therapeutics | Antioxidant therapy | Enhances antioxidant status; aids in nutritional therapy |

| Industrial | Food flavoring & cosmetic formulations | Used as a flavoring agent; benefits for skin/hair care |

作用機序

L-システインスルフィン酸は、主にシステイン代謝における中間体としての役割を通じてその効果を発揮します。それは、酵素スルフィノアラニン脱炭酸酵素によってヒポタウリンに変換され、ヒポタウリンはその後タウリンに酸化されます。 タウリンは、胆汁酸の形成、浸透圧調節、神経伝達など、さまざまな生理学的プロセスに関与しています .

分子標的と経路:

代謝型グルタミン酸受容体: L-システインスルフィン酸は、いくつかの代謝型グルタミン酸受容体にアゴニストとして作用し、神経伝達物質の放出やシナプス可塑性に影響を与えます.

システイン代謝経路: それは、タウリンの生成につながる経路における重要な中間体です.

類似化合物との比較

L-システインスルフィン酸は、L-システイン、システイン酸、タウリンなどの他の硫黄含有アミノ酸と比較できます。

類似化合物:

L-システイン: L-システインスルフィン酸の前駆体であり、タンパク質合成や解毒プロセスに関与しています。

システイン酸: L-システインスルフィン酸の酸化生成物であり、さまざまな代謝経路に関与しています。

ユニークさ: L-システインスルフィン酸は、スルフィン酸官能基が特徴であり、他の硫黄含有アミノ酸とは異なる特定の化学反応や代謝経路に関与できます .

生物活性

L-Cysteinesulfinic acid (L-CSA) is a naturally occurring amino acid derivative that plays a significant role in various biological processes, particularly in the central nervous system and metabolic pathways. This article explores the biological activity of L-CSA, highlighting its mechanisms of action, physiological roles, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound is formed from the oxidation of L-cysteine and serves as a precursor to taurine, an important amino acid involved in numerous physiological functions. The enzymatic conversion of L-CSA to taurine is facilitated by cysteine sulfinic acid decarboxylase (CSAD), which has been the subject of extensive biochemical studies.

Neurotransmitter Role

Research indicates that L-CSA acts as an endogenous neurotransmitter . It has been shown to activate specific receptors in the adult rat hippocampus that are insensitive to other excitatory amino acids like L-glutamate and L-aspartate. This unique receptor activation leads to an increase in phospholipase D (PLD) activity, suggesting that L-CSA may play a role in synaptic transmission and plasticity .

Decarboxylation to Taurine

The decarboxylation of L-CSA by CSAD produces taurine, which is crucial for various biological functions, including osmoregulation and neuromodulation. Studies have demonstrated that the activity of CSAD can be influenced by several factors, including substrate concentration and environmental conditions . The kinetics of this reaction have been characterized, revealing a maximum turnover rate () of approximately 5.6 s under optimal conditions .

Antioxidant Properties

This compound exhibits antioxidant properties , which may contribute to its neuroprotective effects. It has been implicated in reducing oxidative stress in neural tissues, potentially offering therapeutic benefits for neurodegenerative diseases .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of L-CSA. In vitro experiments indicated that while L-CSA itself did not exhibit significant antimicrobial properties compared to other compounds like α-lipoic acid, it may still play a role in modulating microbial populations in specific environments .

Case Studies and Research Findings

- Neonatal Phenylketonuria (PKU) : A study observed elevated levels of L-CSA in the hair roots of neonates with PKU, which normalized after dietary control was implemented. This suggests a potential biomarker role for L-CSA in metabolic disorders .

- Cystein Metabolism : Research has shown that alterations in cysteine metabolism involving L-CSA can affect taurine biosynthesis pathways, impacting various physiological functions including neurotransmission and muscle contraction .

- In Vitro Studies : In vitro assays demonstrated that varying concentrations of L-CSA influenced the growth rates of pathogenic bacteria such as E. coli O157:H7 and Salmonella enterica, indicating its potential utility in food safety applications .

Table 1: Effects of Various Compounds on Bacterial Growth Rates

| Compound | Concentration (mM) | E. coli Growth Rate (h) | Salmonella Growth Rate (h) |

|---|---|---|---|

| Ethyl Nitroacetate | 3 | 0.823 | 0.886 |

| Taurine | 3 | 0.527 | 0.656 |

| α-Lipoic Acid | 3 | 0.740 | 0.920 |

| This compound | 3 | 0.224 | 0.195 |

特性

IUPAC Name |

(2R)-2-amino-3-sulfinopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVPTQAUNPRNPO-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862546 | |

| Record name | L-Cysteinesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Sulfinoalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1115-65-7 | |

| Record name | L-Cysteinesulfinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteinesulfinic acid, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-sulfino-L-alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Cysteinesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-sulphino-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINESULFINIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56X032NVQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Sulfinoalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。